molecular formula C16H23N3 B11857199 N-Butyl-4-(quinoxalin-6-yl)butan-1-amine CAS No. 59320-09-1

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine

Cat. No.: B11857199
CAS No.: 59320-09-1
M. Wt: 257.37 g/mol
InChI Key: HGFBBGITDMFYOT-UHFFFAOYSA-N
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Description

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine (CAS: 59320-09-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₂₃N₃ and a molecular weight of 257.37 g/mol. Its structure comprises a butan-1-amine backbone substituted with an N-butyl group and a quinoxalin-6-yl moiety. Quinoxaline derivatives are known for their aromaticity and electron-deficient properties, which make them relevant in pharmaceuticals, agrochemicals, and materials science .

The compound is currently listed as out of stock in commercial databases, with storage conditions and hazard data unspecified in the available documentation. Its synthesis likely involves alkylation or coupling reactions to attach the quinoxaline and butyl groups to the amine backbone .

Properties

CAS No.

59320-09-1

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-butyl-4-quinoxalin-6-ylbutan-1-amine

InChI

InChI=1S/C16H23N3/c1-2-3-9-17-10-5-4-6-14-7-8-15-16(13-14)19-12-11-18-15/h7-8,11-13,17H,2-6,9-10H2,1H3

InChI Key

HGFBBGITDMFYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCCC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the butylamine chain. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Butyl-4-(quinoxalin-6-yl)butan-1-amine, we compare it with two structurally related compounds: 4-(Quinoxalin-6-yl)butan-1-amine (CAS: 61573-33-9) and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ().

Structural and Molecular Comparison

Parameter This compound 4-(Quinoxalin-6-yl)butan-1-amine N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
CAS Number 59320-09-1 61573-33-9 Not specified
Molecular Formula C₁₆H₂₃N₃ C₁₂H₁₅N₃ C₁₁H₂₀N₆
Molecular Weight 257.37 g/mol 201.27 g/mol ~236.33 g/mol (calculated)
Key Structural Features N-butyl group, quinoxaline, butan-1-amine Quinoxaline, butan-1-amine (no N-alkylation) Piperazine, pyrimidine, N-butyl group

Functional and Application Differences

The piperazine-pyrimidine core in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine offers basicity and hydrogen-bonding capacity, which are advantageous in CNS-targeting pharmaceuticals .

Aromatic Systems: Quinoxaline derivatives (as in the target compound) exhibit strong UV absorption and fluorescence, making them candidates for optoelectronic materials or imaging agents. Pyrimidine-piperazine hybrids () are more commonly associated with kinase inhibition or neurotransmitter modulation due to their smaller aromatic systems and flexible amine groups .

Synthetic Flexibility: The absence of an N-alkyl group in 4-(Quinoxalin-6-yl)butan-1-amine allows for easier functionalization at the amine site, whereas the N-butyl group in the target compound may limit further derivatization .

Research and Commercial Relevance

  • This compound: Likely explored for antimicrobial or anticancer activity (inferred from quinoxaline’s pharmacological profile) but lacks published data in the provided evidence.
  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine : Explicitly cited for versatility in pharmaceutical research (e.g., serotonin receptor modulation) and material science applications .

Biological Activity

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is a quinoxaline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a butyl group attached to a quinoxaline moiety. The synthesis typically involves multi-step procedures that may include the formation of the quinoxaline ring followed by the introduction of the butyl amine side chain. The structural formula can be represented as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_2

1. Antimicrobial Properties

Quinoxaline derivatives, including this compound, have shown significant antimicrobial activities. Studies indicate that these compounds exhibit efficacy against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound NameActivity TypeMIC (µg/mL)
This compoundAntimicrobial2 - 8
2-MethylquinoxalineAntimicrobial1 - 2
6-ChloroquinoxalineAntimicrobial2 - 8

The minimum inhibitory concentration (MIC) values suggest that N-butyl derivatives can be effective against both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoxaline derivatives. For instance, N-butyl derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study:
In a study assessing the cytotoxic effects on A549 lung cancer cells, N-butyl derivatives demonstrated an IC50 value of approximately 25 µM, indicating moderate efficacy compared to standard chemotherapeutics .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Alkaline Phosphatases Inhibition: Quinoxaline derivatives have been investigated as inhibitors of alkaline phosphatases, with some compounds displaying IC50 values in the low micromolar range, suggesting potential therapeutic applications in metabolic disorders .

Pharmacological Applications

The unique properties of this compound suggest various applications in pharmacology:

  • Antimicrobial Agents: Due to its broad-spectrum activity against bacteria.
  • Anticancer Drugs: As a potential agent for targeting specific cancer types.
  • Enzyme Inhibitors: Particularly for conditions involving alkaline phosphatase dysregulation.

Research Findings Summary

Recent literature emphasizes the versatility of quinoxaline derivatives and their potential applications in drug development. The following table summarizes key findings from various studies:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduced apoptosis in A549 cells
Enzyme InhibitionModerate inhibition of alkaline phosphatases

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